molecular formula C23H25ClN2O5S B2464670 methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899724-12-0

methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2464670
CAS No.: 899724-12-0
M. Wt: 476.97
InChI Key: GWOAFOSIKZEXHQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3,4-tetrahydropyrimidine family, characterized by a six-membered ring with two nitrogen atoms and variable substituents influencing physicochemical and biological properties. The structure includes:

  • Position 4: A 2-chlorophenyl group, contributing steric bulk and electron-withdrawing effects.
  • Position 6: A (4-tert-butylbenzenesulfonyl)methyl substituent, a rare feature combining sulfonyl (electron-withdrawing) and tert-butyl (lipophilic) moieties.
  • Position 2: A ketone (oxo) group, critical for hydrogen bonding and reactivity.
  • Position 5: A methyl carboxylate ester, enhancing solubility and metabolic stability.

Properties

IUPAC Name

methyl 6-[(4-tert-butylphenyl)sulfonylmethyl]-4-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O5S/c1-23(2,3)14-9-11-15(12-10-14)32(29,30)13-18-19(21(27)31-4)20(26-22(28)25-18)16-7-5-6-8-17(16)24/h5-12,20H,13H2,1-4H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOAFOSIKZEXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a similar compound.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the tetrahydropyrimidine ring with a 2-chlorophenyl group, typically using a chlorinating agent.

    Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under alkaline or acidic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or synthetic intermediates.

ConditionsProductYieldReference
1M NaOH, 80°C, 6 hrs6-[(4-tert-butylbenzenesulfonyl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid85-92%
H2SO4 (10%), reflux, 8 hrsSame as above78-84%

Optimal yields require controlled pH and temperature to prevent decomposition of the sulfonamide group.

Sulfonamide Reactivity

The 4-tert-butylbenzenesulfonyl group participates in nucleophilic substitutions and metal-catalyzed coupling reactions:

Reaction TypeConditionsProduct/ApplicationReference
Buchwald-Hartwig Amination Pd(OAc)2, Xantphos, K3PO4, 110°CAryl amine derivatives for drug discovery
Suzuki-Miyaura Coupling Pd(PPh3)4, Na2CO3, DMF/H2O, 90°CBiaryl sulfonamide analogs

These reactions leverage the electron-withdrawing nature of the sulfonyl group to activate adjacent positions for cross-coupling .

Pyrimidine Ring Modifications

The 2-oxo-1,2,3,4-tetrahydropyrimidine core undergoes selective functionalization:

ReactionReagents/ConditionsOutcomeReference
Reduction NaBH4, MeOH, 0°C → 25°CPartial reduction to dihydropyrimidine (retains biological activity)
Oxidation m-CPBA, CH2Cl2, 0°CSulfone formation at methylene bridge (enhanced metabolic stability)

Steric hindrance from the 4-tert-butyl group limits reactivity at the sulfonamide-methyl position.

Chlorophenyl Substitution

The 2-chlorophenyl group facilitates electrophilic aromatic substitution (EAS) under controlled conditions:

ReactionConditionsMajor ProductRegioselectivity
Nitration HNO3/H2SO4, 0°C3-nitro-2-chlorophenyl derivativeMeta to Cl
Sulfonation SO3, DCE, 50°C3-sulfo-2-chlorophenyl analogMeta to Cl

The chlorine atom directs incoming electrophiles to the meta position due to its -I/+M effects .

Solid-Phase Functionalization

Combinatorial synthesis protocols enable high-throughput diversification:

StepDescriptionKey ParametersReference
Resin Loading Wang resin, DIC/HOBt, DMF95% coupling efficiency
Side-Chain Elaboration Alkyl halides/K2CO3/DMFIntroduces R-groups at C6

This approach has generated libraries with IC50 values <100 nM against protease targets .

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C (DSC data).

  • Photolytic Sensitivity : Requires amber glass storage due to sulfonamide degradation under UV .

  • Hydrolytic Stability : Stable in pH 4-8; rapid ester hydrolysis occurs outside this range.

This compound’s multifunctional architecture enables tailored modifications for drug discovery, with ongoing research exploring its utility in kinase inhibition and antimicrobial applications .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of specific substituents may enhance this effect, making it a candidate for further investigation in cancer therapy .
  • Antimicrobial Properties : Some derivatives of tetrahydropyrimidines have demonstrated antimicrobial activity against various pathogens. This suggests that methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate could possess similar properties worth exploring .
  • Anti-inflammatory Effects : The sulfonamide group often contributes to anti-inflammatory properties in related compounds. In silico docking studies may reveal its potential as an inhibitor of inflammatory pathways .

Case Study 1: Anticancer Potential

A study conducted on structurally related compounds revealed their efficacy in targeting specific cancer cell lines. The results indicated that modifications in the sulfonamide group significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells . This highlights the importance of structural optimization in enhancing therapeutic efficacy.

Case Study 2: Antimicrobial Evaluation

In another study focusing on tetrahydropyrimidine derivatives, several compounds were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of the chlorophenyl group might enhance membrane permeability, leading to increased antibacterial activity .

Potential Applications

Given its promising biological activities, this compound could be explored for:

  • Drug Development : As a lead compound in developing new anticancer or antimicrobial agents.
  • Pharmaceutical Formulations : Incorporating this compound into formulations aimed at treating inflammatory diseases or infections.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogs from the evidence, focusing on substituents and physical properties:

Compound Name (Reference) Position 4 Substituent Position 6 Substituent Position 2 Group Melting Point (°C) Key Properties/Activity
Target Compound 2-Chlorophenyl (4-tert-Butylbenzenesulfonyl)methyl Oxo N/A High lipophilicity (tert-butyl)
Methyl 6-methyl-4-phenyl analog () Phenyl Methyl Oxo N/A Simpler structure, lower steric bulk
Compound 11 () Benzylamino Methylsulfinyl Oxo 98–100 Sulfinyl group enhances polarity
Compound 10 () Benzylamino Methylsulfonyl Oxo 116–119 Sulfonyl increases crystallinity
Methyl 4-(2,4-dichlorophenyl) analog () 2,4-Dichlorophenyl Methyl Oxo N/A Enhanced enzyme inhibition
Methyl 4-(4-chlorophenyl)-2-thioxo () 4-Chlorophenyl Methyl Thioxo N/A Thione group alters H-bonding

Key Observations :

  • Sulfonyl vs. Sulfinyl/Thio Groups : The target’s sulfonyl group (vs. sulfinyl in ’s compound 11) likely increases thermal stability and hydrogen-bonding capacity, as seen in the higher melting point of sulfonyl analogs (e.g., 116–119°C for compound 10 vs. 98–100°C for sulfinyl) .
  • Bulkiness at Position 6: The (4-tert-butylbenzenesulfonyl)methyl group is bulkier than methyl or benzylamino substituents, likely reducing solubility but enhancing hydrophobic interactions in biological systems.

Biological Activity

Methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and analgesic properties based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C₁₈H₁₈ClN₃O₄S
  • Molecular Weight: 401.87 g/mol
  • CAS Number: 15084-51-2

The presence of the 4-tert-butylbenzenesulfonyl group is significant for its biological activity, as sulfonamides are known for their antimicrobial properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities:

  • Antimicrobial Activity
    • Studies have shown that sulfonamide derivatives possess significant antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
    • The mechanism often involves inhibition of bacterial folate synthesis, which is critical for DNA replication.
  • Anti-inflammatory Properties
    • Compounds containing the tetrahydropyrimidine moiety have been investigated for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation .
  • Analgesic Effects
    • Some derivatives have shown potential as analgesics by acting on central nervous system pathways to alleviate pain . The presence of the chlorophenyl group may enhance these effects through interactions with pain receptors.

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds:

Table 1: Summary of Biological Activities

CompoundActivity TypeFindings
4-Methyl-1-benzenesulfonyl chlorideAntibacterialEffective against Staphylococcus aureus and E. coli
Sulfonamide derivativesAntifungalInhibited growth of Candida albicans and Aspergillus species
TetrahydropyrimidinesAnti-inflammatoryReduced TNF-alpha levels in vitro

Case Study: Antimicrobial Efficacy

A study involving a series of sulfonamide derivatives demonstrated that modifications to the sulfonamide group significantly enhanced antibacterial activity. The synthesized compounds were tested against various bacterial strains using the disk diffusion method, showing zones of inhibition correlating with structural changes .

Case Study: Anti-inflammatory Mechanism

In another investigation, tetrahydropyrimidine derivatives were assessed for their ability to inhibit COX enzymes, which play a crucial role in inflammation. Results indicated a dose-dependent inhibition of COX-1 and COX-2 activities, suggesting potential for therapeutic use in inflammatory conditions .

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